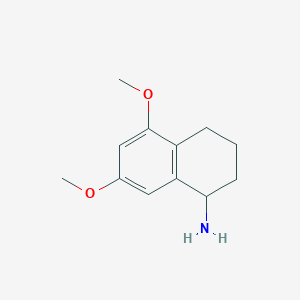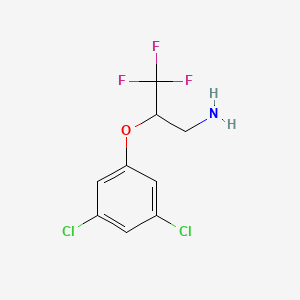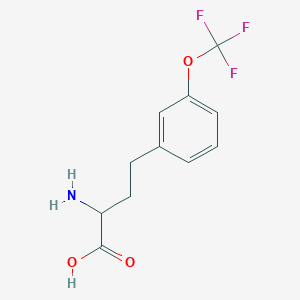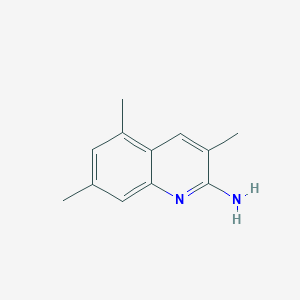
5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-1-YLAMINE is a chiral organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of two methoxy groups at the 5 and 7 positions of the naphthalene ring and an amine group at the 1 position. The (S)-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-1-YLAMINE typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative, such as 5,7-dimethoxy-1-tetralone.
Reduction: The ketone group in the starting material is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to an amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods: Industrial production of (S)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-1-YLAMINE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium iodide (NaI) or thiourea can be used in the presence of a suitable solvent like acetone or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or thiolated derivatives.
Scientific Research Applications
(S)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-1-YLAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the development of novel materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of (S)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-1-YLAMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, receptors, and ion channels, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation, depending on its specific biological activity.
Comparison with Similar Compounds
®-5,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-1-YLAMINE: The enantiomer of the compound with different spatial arrangement and potentially different biological activity.
5,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-1-OL: A related compound with a hydroxyl group instead of an amine group.
5,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-1-ONE: A ketone derivative of the compound.
Uniqueness: (S)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-1-YLAMINE is unique due to its specific chiral configuration, which can significantly influence its interaction with biological targets and its overall chemical reactivity.
Properties
CAS No. |
886762-76-1 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-14-8-6-10-9(12(7-8)15-2)4-3-5-11(10)13/h6-7,11H,3-5,13H2,1-2H3 |
InChI Key |
OSSZAXSQRNLPJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCCC2N)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14862474.png)


![8-(2-Methoxyethyl)-6-azaspiro[3.4]octan-7-one](/img/structure/B14862485.png)


![3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-xanthen]-4-one](/img/structure/B14862497.png)
![2-{[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]amino}propanoic acid](/img/structure/B14862499.png)




